Boc-glu(obzl)-osu
CAS No.: 32886-40-1
Cat. No.: VC21541772
Molecular Formula: C21H26N2O8
Molecular Weight: 434.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 32886-40-1 |
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Molecular Formula | C21H26N2O8 |
Molecular Weight | 434.4 g/mol |
IUPAC Name | 5-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Standard InChI | InChI=1S/C21H26N2O8/c1-21(2,3)30-20(28)22-15(19(27)31-23-16(24)10-11-17(23)25)9-12-18(26)29-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,28) |
Standard InChI Key | XVJBCWSNHLGDLQ-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
SMILES | CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Chemical Identity and Structure
Boc-Glu(OBzl)-OSu, also known by its CAS number 32886-40-1, is a protected glutamic acid derivative used extensively in peptide synthesis. The compound's full IUPAC name is 5-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate . This reagent combines several protective groups that are essential for controlled peptide synthesis:
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The Boc (tert-butyloxycarbonyl) group protects the α-amino function
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The OBzl (benzyl ester) group protects the γ-carboxyl group of glutamic acid
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The OSu (N-hydroxysuccinimide ester) group activates the α-carboxyl group for peptide coupling
Molecular Characteristics
The chemical and molecular properties of Boc-Glu(OBzl)-OSu are summarized in the following table:
Property | Value |
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Molecular Formula | C₂₁H₂₆N₂O₈ |
Molecular Weight | 434.45 g/mol |
CAS Number | 32886-40-1 |
Synonyms | Boc-L-Glu(Bzl)-OSu, Boc-L-Glu(OBzl)OSu, MFCD00037914 |
Property | Description |
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Solubility | Soluble in DMSO (dimethyl sulfoxide) |
Storage Temperature | -20°C recommended |
Storage Duration at -80°C | Up to 6 months |
Storage Duration at -20°C | Up to 1 month |
Applications in Peptide Synthesis
Boc-Glu(OBzl)-OSu serves a crucial role in solid-phase peptide synthesis (SPPS), particularly for incorporating glutamate residues with protected side chains.
Role in Peptide Chemistry
The primary application of Boc-Glu(OBzl)-OSu lies in its ability to facilitate the incorporation of glutamate benzyl ester residues in peptide sequences . This compound is particularly valuable because:
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The Boc protection group can be selectively removed under acidic conditions
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The benzyl ester protection of the side-chain carboxyl group remains intact during Boc deprotection
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The activated OSu ester allows for efficient coupling reactions with free amino groups
Stock Solution Preparation
For laboratory applications, proper preparation of stock solutions is essential. The following table provides guidelines for preparing various concentrations of Boc-Glu(OBzl)-OSu solutions:
Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
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1 mM | 2.3018 mL | 11.5088 mL | 23.0176 mL |
5 mM | 0.4604 mL | 2.3018 mL | 4.6035 mL |
10 mM | 0.2302 mL | 1.1509 mL | 2.3018 mL |
Research Applications and Synthetic Utility
Boc-Glu(OBzl)-OSu has demonstrated significant utility in various research contexts, particularly in the synthesis of biologically active peptides.
Peptide Fragment Coupling
The literature documents the application of Boc-Glu(OBzl)-OSu in fragment coupling strategies. For instance, in the synthesis of complex peptides containing glutamate residues, this protected amino acid derivative has been used to construct key peptide fragments. One example involves the synthesis of the peptide fragment Boc-Glu(O-cHex)-Leu-Leu-Gln-OBzl, which was subsequently coupled with Boc-Lys(2-Adoc)-OH to produce the larger peptide segment Boc-Lys(2-Adoc)-Glu(O-cHex)-Leu-Leu-Gln-OBzl .
Synthetic Methodology
The synthetic approach typically involves:
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Initial coupling with a C-terminal amino acid benzyl ester
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Sequential deprotection of the Boc group using acidic conditions (often HCl/dioxane)
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Coupling with the next Boc-protected amino acid
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Repetition of steps 2-3 until the desired sequence is achieved
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Final removal of side-chain protecting groups
This methodology has been successfully employed in the synthesis of peptides containing multiple protected functionalities, demonstrating the versatility of Boc-Glu(OBzl)-OSu in complex peptide assembly .
Analytical Considerations
For researchers working with Boc-Glu(OBzl)-OSu, analytical verification of the compound and its derivatives is essential for ensuring reaction success and product purity.
Analytical Methods
Common analytical methods used to characterize Boc-Glu(OBzl)-OSu and its derived peptides include:
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Thin-layer chromatography (TLC)
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High-performance liquid chromatography (HPLC)
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Mass spectrometry
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Nuclear magnetic resonance (NMR) spectroscopy
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Elemental analysis
In documented syntheses, elemental analysis has been used to confirm the composition of peptides synthesized using Boc-Glu(OBzl)-OSu, with results showing good agreement between calculated and found values .
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